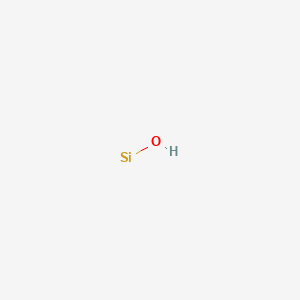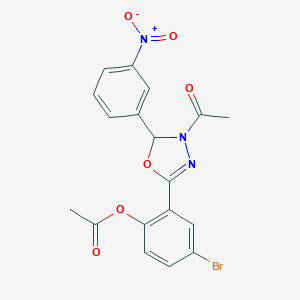
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is a compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains a pyridazine ring and has a morpholinomethyl and phenyl group attached to it. This compound has been found to have a wide range of biological activities, making it a valuable tool in various areas of research.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in lab experiments is its wide range of biological activities. This makes it a valuable tool in various areas of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in scientific research. One area of interest is the development of new drugs based on this compound for the treatment of inflammation, pain, and fever. Another area of interest is the study of the compound's effects on oxidative stress and cell damage, which could lead to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential uses in other areas of research.
Synthesemethoden
The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyridazinone. The morpholinomethyl group can then be introduced through a reaction with formaldehyde and morpholine.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biological activities that make it a valuable tool in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs to treat these conditions.
Eigenschaften
CAS-Nummer |
13300-00-0 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
4-methyl-2-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H19N3O2/c1-13-11-15(14-5-3-2-4-6-14)17-19(16(13)20)12-18-7-9-21-10-8-18/h2-6,11H,7-10,12H2,1H3 |
InChI-Schlüssel |
GMZAUXSROBXMDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Andere CAS-Nummern |
13300-00-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)


![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


